molecular formula C17H15F3N2O2 B14765183 4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid

4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid

Katalognummer: B14765183
Molekulargewicht: 336.31 g/mol
InChI-Schlüssel: NKBHFIMSKBWQAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenyl group and a fluorobenzoic acid moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid typically involves the reaction of 2,4-difluoroaniline with piperazine to form 4-(2,4-difluorophenyl)piperazine. This intermediate is then reacted with 2-fluorobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The piperazine ring plays a crucial role in the binding affinity and selectivity of the compound. The exact pathways involved may include inhibition of specific enzymes or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 4-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-fluorobenzoic acid exhibits unique properties due to the presence of both fluorine atoms and the piperazine ring. These structural features contribute to its distinct biological activities and potential therapeutic applications. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C17H15F3N2O2

Molekulargewicht

336.31 g/mol

IUPAC-Name

4-[4-(2,4-difluorophenyl)piperazin-1-yl]-2-fluorobenzoic acid

InChI

InChI=1S/C17H15F3N2O2/c18-11-1-4-16(15(20)9-11)22-7-5-21(6-8-22)12-2-3-13(17(23)24)14(19)10-12/h1-4,9-10H,5-8H2,(H,23,24)

InChI-Schlüssel

NKBHFIMSKBWQAQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC(=C(C=C2)C(=O)O)F)C3=C(C=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.